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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Fanapanel (also known as MPQX and ZK-200775) is a potent and selective competitive

antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2]

As a quinoxalinedione derivative, it has been a valuable tool in preclinical neuroscience

research to investigate the role of the glutamatergic system, particularly in conditions of

neuronal hyperexcitability and excitotoxicity such as epilepsy and cerebral ischemia.[1][3]

Although its development for clinical use in stroke and trauma was halted due to safety

concerns, including potential glial cell toxicity and significant side effects, its well-defined

mechanism of action makes it a useful compound for in vitro and in vivo experimental models.

[1] This guide provides a comprehensive technical overview of Fanapanel, including its

mechanism of action, pharmacodynamics, and detailed experimental protocols.

Core Properties of Fanapanel
Fanapanel is a synthetic organic compound with specific physicochemical properties relevant

to its function as a CNS research tool.[1]
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Property Data

IUPAC Name

{[7-(4-Morpholinyl)-2,3-dioxo-6-

(trifluoromethyl)-3,4-dihydro-1(2H)-

quinoxalinyl]methyl}phosphonic acid[1]

Synonyms MPQX, ZK-200775, ZK200775[1][3]

Molecular Formula C₁₄H₁₅F₃N₃O₆P[1]

Molar Mass 409.258 g·mol⁻¹[1]

CAS Number 161605-73-8[1]

Class Quinoxalinedione derivative[1]

Pharmacodynamics and Mechanism of Action
Fanapanel exerts its effects by competitively antagonizing the AMPA receptor, a key

component of fast excitatory synaptic transmission in the central nervous system.[1]

Competitive Antagonism: Fanapanel binds to the same site on the AMPA receptor as the

endogenous agonist, glutamate. However, its binding does not induce the conformational

change required to open the ion channel. By occupying the binding site, it prevents

glutamate from activating the receptor, thereby inhibiting the influx of sodium and calcium

ions that would normally lead to neuronal depolarization.

Selectivity: Fanapanel is highly selective for AMPA and kainate receptors over N-methyl-D-

aspartate (NMDA) receptors, another major subtype of ionotropic glutamate receptors.[3]

This selectivity allows researchers to isolate and study the specific contributions of AMPA

receptor-mediated signaling.
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Figure 1. Competitive antagonism of the AMPA receptor by Fanapanel at the glutamatergic

synapse.

Quantitative Data: Receptor Affinity and Potency
The efficacy and selectivity of Fanapanel have been quantified through various in vitro assays.

The inhibition constant (Ki) is a measure of binding affinity, while the half-maximal inhibitory

concentration (IC50) indicates the functional potency of the compound in a given assay.[4][5]

Table 1: Fanapanel Binding Affinity (Ki) Assay performed in cortical slice preparations.[3]

Ligand (Agonist) Receptor Target Ki Value

Quisqualate AMPA 3.2 nM[3]

Kainate Kainate 100 nM[3]

NMDA NMDA 8.5 µM[3]

Table 2: Fanapanel Inhibitory Potency (IC50) Assay performed in a spreading depression

assay.[3]
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Ligand (Agonist) Receptor Target IC50 Value

Quisqualate AMPA 200 nM[3]

Kainate Kainate 76 nM[3]

NMDA NMDA 13 µM[3]

Glycine NMDA Co-agonist site 18 µM[3]

Note: Lower Ki and IC50 values indicate higher affinity and potency, respectively. The data

clearly demonstrates Fanapanel's high potency for AMPA/kainate receptors compared to

NMDA receptors.

Preclinical Research Applications
Fanapanel has been utilized in several preclinical models to explore the pathophysiology of

neurological disorders.

Table 3: Summary of In Vivo Preclinical Studies
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Research Area Animal Model
Key Findings &
Efficacy

Reference

Neuroprotection

(Stroke)

Rat; Permanent

Middle Cerebral Artery

Occlusion (MCAO)

Intravenous infusion

(0.1-10 mg/kg/h for 6

hours) reduced infarct

volume by 24-34%.[2]

Turski et al., 1998[3]

Anticonvulsant

Mice; AMPA- or

Kainate-induced

seizures

Elevated the threshold

for clonic seizures

with a threshold dose

(THRD50) of 2.9

mg/kg (AMPA) and

1.6 mg/kg (kainate)

i.v.[3]

Turski et al., 1998[3]

Muscle Relaxant
Genetically spastic

rats

Doses of 10 and 30

mg/kg i.v. reduced

muscle tone.[3]

Turski et al., 1998[3]

Signaling Pathways in Excitotoxicity
In pathological conditions like cerebral ischemia, excessive glutamate release leads to over-

activation of glutamate receptors, a process known as excitotoxicity.[6][7] This triggers a

massive influx of Ca²⁺, activating downstream cell death pathways involving proteases, lipases,

and the generation of reactive oxygen species.[8] By blocking AMPA receptors, Fanapanel can

mitigate this initial excitotoxic cascade.
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Figure 2. Fanapanel's role in blocking the AMPA receptor-mediated excitotoxicity cascade.

Experimental Protocols
The following are generalized protocols for assessing the activity of Fanapanel. Researchers

should adapt these based on specific experimental goals and institutional guidelines.
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In Vitro Receptor Binding and Potency Assay (Cortical
Slice Preparation)
Objective: To determine the Ki and IC50 values of Fanapanel.

Materials:

Rodent (e.g., Sprague-Dawley rat).

Artificial cerebrospinal fluid (aCSF), carbogen gas (95% O₂/5% CO₂).[9]

Vibrating microtome (vibratome).

Radioligands (e.g., [³H]-AMPA) and competing agonists (quisqualate, kainate).[10]

Scintillation counter or other appropriate detection system.

Methodology:

Slice Preparation: Anesthetize and decapitate the rodent. Rapidly extract the brain and place

it in ice-cold, carbogenated aCSF.[9] Cut coronal or sagittal cortical slices (200-400 µm thick)

using a vibratome.[11]

Incubation: Allow slices to recover in carbogenated aCSF at room temperature for at least 1

hour.[11]

Binding Assay (for Ki): Incubate brain slice homogenates or membranes with a fixed

concentration of a radioligand (e.g., [³H]-AMPA) and varying concentrations of Fanapanel.

Functional Assay (for IC50): In an interface chamber, perfuse slices with aCSF. Induce a

response (e.g., spreading depression, electrophysiological recording) with an agonist (e.g.,

quisqualate). Apply varying concentrations of Fanapanel to the perfusate and measure the

inhibition of the agonist-induced response.[3]

Data Analysis: For Ki, use competitive binding analysis. For IC50, plot the percentage of

inhibition against the log concentration of Fanapanel and fit to a sigmoidal dose-response

curve.
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In Vivo Anticonvulsant Activity Assay
Objective: To determine the effective dose (ED50) of Fanapanel in a chemically-induced

seizure model.[12]

Materials:

Mice (e.g., C57BL/6 or other appropriate strain).

Fanapanel and a suitable vehicle (e.g., saline, DMSO).

Convulsant agent (e.g., AMPA, Kainic Acid, Pentylenetetrazol - PTZ).[13]

Observation chambers.
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Figure 3. General experimental workflow for in vivo anticonvulsant activity testing.

Methodology:

Animal Dosing: Randomly assign animals to groups. Administer various doses of Fanapanel
or vehicle via the desired route (e.g., intravenous, i.v.).
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Seizure Induction: At the predicted time of peak drug effect, administer a convulsant dose of

the chosen agent (e.g., a dose of AMPA that reliably induces clonic seizures in vehicle-

treated animals).[14]

Observation: Immediately place the animal in an observation chamber and record seizure

activity for a defined period (e.g., 30 minutes). Note the latency to and severity of seizures

(e.g., using the Racine scale).[15]

Endpoint: A common endpoint is the absence of clonic seizures lasting more than 5 seconds.

[14]

Data Analysis: Calculate the dose of Fanapanel that protects 50% of the animals from

seizures (the ED50) using probit analysis.

Clinical Development and Discontinuation
Fanapanel was investigated for the treatment of cerebral ischemia associated with stroke and

trauma.[1] However, clinical trials were halted due to significant safety and tolerability issues.[1]

Adverse Effects: The most severe side effects included excessive sedation, stupor, coma,

and transient neurological decline.[1]

Visual Disturbances: Patients also experienced blurred vision, severely impaired color

perception, and reduced visual acuity, which are thought to be caused by the blockade of

AMPA receptors in the retina.[1]

Toxicity Concerns: There were also concerns about potential glial cell toxicity.[1]

These findings highlight the critical role of AMPA receptors in normal physiological functions

and underscore the challenges of developing systemically administered AMPA receptor

antagonists with a favorable therapeutic window.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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